molecular formula C13H13NO4 B024927 Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate CAS No. 110578-28-4

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B024927
CAS No.: 110578-28-4
M. Wt: 247.25 g/mol
InChI Key: RPROQDMCKZZOBB-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Research Applications and Value: Synthetic Intermediate: This compound belongs to the 1,2-oxazole (isoxazole) family, characterized by a five-membered aromatic ring containing oxygen and nitrogen atoms. Its structure, featuring an ester group and a 2-methoxyphenyl substituent, makes it a versatile building block for synthesizing more complex molecules . Medicinal Chemistry Research: Analogous oxazole derivatives are frequently explored in pharmaceutical research for their potential biological activities. Related compounds have been studied as intermediates in the design and synthesis of novel bioactive molecules, including potential enzyme inhibitors . The structural motifs present in this compound are valuable for constructing diverse chemical libraries for screening. Material Science: As a specialized heterocyclic compound, it may also find applications in the development of new materials with unique electronic or photophysical properties. Researchers can utilize this high-purity compound to explore structure-activity relationships (SAR) and develop novel derivatives for various scientific investigations.

Properties

IUPAC Name

ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)10-8-12(18-14-10)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPROQDMCKZZOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548589
Record name Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110578-28-4
Record name Ethyl 5-(2-methoxyphenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110578-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Methoxybenzoyl Chloride with Ethyl Glycinate Hydrochloride

The most widely reported method for synthesizing ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate involves a two-step cyclocondensation process. In the first step, 2-methoxybenzoyl chloride reacts with ethyl glycinate hydrochloride in the presence of a base such as triethylamine or sodium hydroxide to form an intermediate β-ketoamide. The reaction proceeds via nucleophilic acyl substitution, where the amine group of glycinate attacks the acyl chloride .

Reaction Conditions :

  • Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

  • Temperature : 0–5°C (initial step), room temperature (cyclization)

  • Catalyst : Phosphorus trichloride (PCl₃) or polyphosphoric acid (PPA)

The intermediate undergoes cyclization under acidic conditions to form the oxazole ring. PCl₃ is preferred for its ability to promote dehydration efficiently, yielding the target compound in 68–72% purity .

Optimization Insights :

  • Solvent Polarity : Higher polarity solvents (e.g., THF) improve intermediate solubility but may reduce cyclization efficiency due to competing side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of 2-methoxybenzoyl chloride to ethyl glycinate minimizes unreacted starting material.

Copper-Catalyzed Synthesis from α,β-Unsaturated N-Acyloxyamides

A novel approach adapted from copper-catalyzed methodologies involves the use of α,β-unsaturated N-acyloxyamides as precursors. This method, inspired by recent advances in dihydrooxazole synthesis, leverages copper(I) iodide (CuI) and a bisoxazoline ligand to facilitate cyclization .

Procedure :

  • Precursor Preparation : React 2-methoxycinnamic acid with ethyl chlorooxalate to form the α,β-unsaturated N-acyloxyamide.

  • Cyclization : Treat the precursor with CuI (10 mol%), ligand (12 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 80°C for 12 hours.

Key Outcomes :

  • Yield : 65–70% after column chromatography.

  • Stereoselectivity : The reaction produces a 95:5 diastereomeric ratio, favoring the trans-configured dihydrooxazole intermediate.

Post-Synthesis Modification :
Oxidation of the dihydrooxazole to the fully aromatic oxazole requires treatment with manganese dioxide (MnO₂) in dichloromethane, achieving 85–90% conversion .

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Palladium-catalyzed Suzuki-Miyaura coupling offers a modular route to introduce the 2-methoxyphenyl group after constructing the oxazole core. This method is advantageous for accessing derivatives with varied substituents.

Synthetic Steps :

  • Oxazole Bromide Synthesis : Prepare ethyl 5-bromo-1,2-oxazole-3-carboxylate via bromination of the parent oxazole.

  • Cross-Coupling : React the bromide with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and sodium carbonate (Na₂CO₃) in a dioxane/water mixture at 90°C.

Performance Metrics :

  • Yield : 75–80% after purification.

  • Limitations : Requires stringent anhydrous conditions to prevent boronic acid decomposition.

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation enhances reaction kinetics and reduces side products in solid-phase synthesis. This method employs Wang resin-functionalized glycine esters, which react with 2-methoxybenzoyl chloride under microwave conditions (150°C, 20 minutes) .

Advantages :

  • Speed : 20-minute reaction time vs. 12 hours for conventional methods.

  • Purity : >90% by HPLC analysis.

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation68–7285–90Simplicity, low cost
Copper-Catalyzed65–7088–92High stereoselectivity
Palladium Cross-Coupling75–8090–95Modularity for derivatives
Microwave-Assisted85–90>90Rapid synthesis, high efficiency

Industrial-Scale Production and Process Optimization

For large-scale manufacturing, continuous flow reactors outperform batch systems by improving heat transfer and reducing reaction times. Key parameters include:

  • Residence Time : 30 minutes for cyclocondensation vs. 2 hours in batch.

  • Catalyst Recycling : Copper catalysts recovered via filtration achieve 95% reuse efficiency.

Environmental Considerations :

  • Solvent Recovery : >90% recovery of THF and toluene via distillation.

  • Waste Reduction : Solid byproducts (e.g., Cs₂CO₃ residues) repurposed in cement production.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate features an oxazole ring with an ethyl ester group and a 2-methoxyphenyl substituent. Its molecular formula is C13H13NO4C_{13}H_{13}NO_4, and it exhibits properties typical of compounds containing heteroatoms, which can influence its reactivity and interactions with biological targets.

Chemistry

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its oxazole ring enables various reactions, including:

  • Substitution Reactions : The methoxy group can undergo electrophilic substitution, allowing for the introduction of diverse functional groups.
  • Cyclization : It can be used to create other heterocycles through cyclization reactions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
SubstitutionElectrophilic substitution on the aromatic ringNitro or halogenated derivatives
CyclizationFormation of new heterocyclesVarious substituted oxazoles
ReductionConversion of ester to alcoholAlcohol derivatives

This compound has been investigated for its biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties :
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Anticancer Potential :
Research indicates that the compound may interact with specific molecular targets involved in cancer pathways. The oxazole ring can inhibit enzymes crucial for cancer cell proliferation.

Table 2: Biological Activities of this compound

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialGram-positive bacteriaInhibition of growth
Gram-negative bacteriaVarying degrees of inhibition
AnticancerCancer cell lines (e.g., SH-SY5Y)Inhibition of proliferation

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential pharmacophore in drug design. Its unique structure allows for modifications that can enhance its bioactivity and selectivity.

Case Study :
A study focused on the structure–activity relationship (SAR) of substituted oxazoles revealed that modifications to the methoxy group significantly impacted the compound's binding affinity to target receptors involved in cancer signaling pathways . This highlights the importance of structural variations in optimizing therapeutic efficacy.

Mechanism of Action

The biological activity of Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is attributed to its ability to interact with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The methoxy group can enhance membrane permeability, facilitating the compound’s entry into cells. The exact pathways and targets depend on the specific biological context and the derivative used.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Compound Name Substituent Molecular Formula Molecular Weight Notable Properties/Applications
This compound 2-methoxyphenyl C₁₃H₁₃NO₄ 247.25 Balanced lipophilicity, synthetic versatility
Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate bromomethyl C₇H₈BrNO₃ 234.05 High reactivity for alkylation reactions
Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate 4-methoxyphenyl C₁₃H₁₃NO₄ 247.25 Enhanced planarity for π-π interactions
Ethyl 5-(trifluoromethyl)-1,2-oxazole-3-carboxylate trifluoromethyl C₇H₆F₃NO₃ 209.12 Metabolic stability, electron-withdrawing effects
Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate pyridin-3-yl C₁₁H₁₀N₂O₃ 218.21 Improved solubility, basic nitrogen center

Research Findings and Implications

  • Electronic Effects : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing stability while maintaining reactivity for further functionalization.
  • Biological Relevance : Compounds with trifluoromethyl or hydroxymethyl groups exhibit divergent pharmacokinetic profiles, highlighting the target compound’s advantage in lipophilicity and membrane permeability .

Biological Activity

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of a methoxy group enhances its lipophilicity, potentially improving cell membrane permeability and biological activity. The molecular formula is C12H13N1O4C_{12}H_{13}N_{1}O_{4} with a molecular weight of approximately 233.24 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for antibiotic development. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has demonstrated promising anticancer activities across several cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through various mechanisms, including the activation of p53 and caspase pathways. For instance, in vitro assays revealed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis
MDA-MB-2312.41Caspase activation
MEL-8Variablep53 pathway activation

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π interactions with target proteins. The oxazole ring plays a crucial role in these interactions, influencing the function of various enzymes and receptors.

Specific Targets

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.
  • Receptor Modulation : It may also act as a modulator for specific receptors related to inflammation and pain pathways, similar to other compounds in its class.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Anticancer Activity : A systematic evaluation was conducted on the compound's effects on neuroblastoma SH-SY5Y cells, where it exhibited a desirable pharmacokinetic profile following both intravenous and oral administration .
  • Antimicrobial Evaluation : In another study, the compound was tested against a panel of bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics.

Future Directions

The ongoing research into this compound suggests its potential as a lead compound for drug development targeting microbial infections and cancers. Further studies are needed to elucidate its full pharmacological profile and optimize its structure for enhanced efficacy.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate?

A typical approach involves cyclocondensation reactions using precursors such as β-keto esters and hydroxylamine derivatives. For example, substituted phenyl groups can be introduced via [3+2] cycloaddition or through nitrile oxide intermediates. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. Analogous syntheses for structurally related compounds, such as ethyl 5-(4-methoxyphenyl)-isoxazole-3-carboxylate, highlight the role of nitroacetic acid ethyl ester in forming the oxazole ring .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the substitution pattern (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm and aromatic protons).
  • IR Spectroscopy : For identifying carbonyl (C=O) stretches (~1700 cm⁻¹) and oxazole ring vibrations.
  • Mass Spectrometry : To verify molecular weight (e.g., [M+H]⁺ at m/z 247.25 for ethyl 5-(4-methoxyphenyl)-isoxazole-3-carboxylate) .
  • HPLC/GC : To assess purity (>95% as standard for research-grade compounds) .

Q. How is the purity of this compound validated in research settings?

Purity is typically determined via reverse-phase HPLC with UV detection (λ = 254 nm) and corroborated by elemental analysis (C, H, N). For example, analogs like ethyl 5-methylisoxazole-3-carboxylate show ≥95% purity using these methods .

Advanced Research Questions

Q. What computational strategies are used to predict the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations can predict properties such as:

  • LogP (partition coefficient): Estimated at ~2.5 for similar oxazole derivatives.
  • Topological Polar Surface Area (TPSA) : ~61.6 Ų, indicating moderate solubility .
  • Boiling Point : Predicted via group contribution methods (e.g., 413.3±40.0°C at 760 mmHg for ethyl 5-(4-methoxyphenyl)-isoxazole-3-carboxylate) . Tools like Gaussian or COSMO-RS are often employed for such analyses.

Q. How does the substitution position (ortho vs. para) of the methoxy group on the phenyl ring affect reactivity?

The ortho-methoxy group introduces steric hindrance, potentially reducing reaction rates in nucleophilic substitutions compared to para-substituted analogs. For instance, para-methoxy derivatives (e.g., ethyl 5-(4-methoxyphenyl)-isoxazole-3-carboxylate) exhibit higher crystallinity due to symmetric packing, whereas ortho-substituted derivatives may show altered solubility profiles .

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how are they resolved?

Challenges include:

  • Disorder in the Ethoxy Group : Addressed using SHELXL refinement with restraints .
  • Weak Diffraction : Mitigated by cryocooling (100 K) and synchrotron radiation.
  • Twinned Crystals : Handled via twin-law refinement in programs like PLATON .

Q. How can contradictory biological activity data for this compound be systematically evaluated?

Strategies include:

  • Dose-Response Curves : To establish IC₅₀/EC₅₀ values across multiple assays.
  • Meta-Analysis : Comparing data across studies while controlling for variables (e.g., cell lines, solvent used).
  • QSAR Modeling : To correlate structural features (e.g., methoxy position) with activity trends .

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